![molecular formula C6H3LiN4O2 B2458847 Lithium [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate CAS No. 1799434-66-4](/img/structure/B2458847.png)

Lithium [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lithium [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate is a chemical compound with the molecular formula C6H3LiN4O2 . It is a light-brown to brown powder or crystal .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyrazine derivatives has been reported in several studies . These methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .Molecular Structure Analysis

The molecular structure of Lithium [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate can be represented by the InChI code: 1S/C6H4N4O2.Li/c11-6(12)5-9-8-4-3-7-1-2-10(4)5;/h1-3H,(H,11,12);/q;+1/p-1 . The molecular weight of the compound is 170.06 .Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[4,3-a]pyrazine derivatives have been studied in various contexts . For instance, a tele-substitution reaction in a [1,2,4]triazolo[4,3-a]pyrazine system has been discovered and studied .Physical And Chemical Properties Analysis

Lithium [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate is a solid at room temperature . It should be stored in a refrigerator .科学的研究の応用

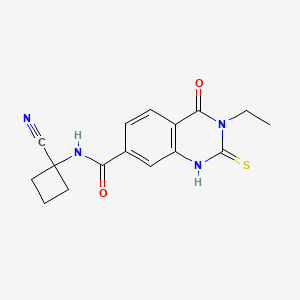

- Researchers have synthesized novel triazolo[4,3-a]pyrazine derivatives based on this scaffold. These compounds were characterized using techniques like melting point determination, NMR spectroscopy, mass spectrometry, and elemental analysis .

- Recent studies have identified PARP1 inhibitors based on the [1,2,4]triazolo[4,3-a]pyrazine scaffold. These inhibitors serve as valuable tools for investigating mechanisms of acquired resistance and may hold promise for treating HR-deficient cancers .

- The pharmacophore 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine is a key component of sitagliptin phosphate , a drug used to treat type II diabetes mellitus .

Antibacterial Activity

PARP1 Inhibition

Antidiabetic Potential

Anti-Tubercular and Anti-Malarial Properties

作用機序

Target of Action

Lithium [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate has been found to exhibit inhibitory activities towards c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, and their overexpression or mutation is often associated with various types of cancers .

Mode of Action

The compound interacts with its targets, c-Met and VEGFR-2, by binding to their active sites . This binding inhibits the kinase activity of these targets, thereby preventing the phosphorylation of downstream proteins and disrupting the signaling pathways that promote cell proliferation and survival .

Biochemical Pathways

The inhibition of c-Met and VEGFR-2 kinases by Lithium [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate affects multiple biochemical pathways. These include pathways involved in cell proliferation, survival, and angiogenesis . The disruption of these pathways leads to the inhibition of tumor growth and metastasis .

Pharmacokinetics

It is known that the compound is a light-brown to brown powder or crystals . It is stored in a refrigerator and shipped at room temperature , suggesting that it is stable under these conditions

Result of Action

The compound exhibits excellent antiproliferative activities against various cancer cell lines . For instance, it has been shown to inhibit the growth of A549 cells in a dose-dependent manner and induce late apoptosis of these cells . It also inhibits the expression of c-Met and VEGFR-2 in A549 cells .

Action Environment

The action of Lithium [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, as it is stored in a refrigerator and shipped at room temperature . Additionally, the compound’s action may be influenced by the cellular environment, such as the presence of other signaling molecules and the state of the target proteins .

Safety and Hazards

特性

IUPAC Name |

lithium;[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2.Li/c11-6(12)5-9-8-4-3-7-1-2-10(4)5;/h1-3H,(H,11,12);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLEXWKVDQSKKSU-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CN2C(=NN=C2C(=O)[O-])C=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3LiN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B2458765.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2458766.png)

![(E)-4-(Dimethylamino)-N-[2-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridin-2-yl)ethyl]but-2-enamide](/img/structure/B2458770.png)

![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2458776.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2458777.png)

![2-(2-fluorophenoxy)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2458778.png)